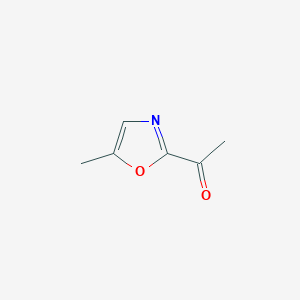

1-(5-Methyloxazol-2-yl)ethanone

Description

1-(5-Methyloxazol-2-yl)ethanone is an organic compound featuring an oxazole ring substituted with a methyl group at the 5-position and an acetyl group (ethanone) at the 2-position. Oxazole derivatives are heterocyclic aromatic compounds containing one oxygen and one nitrogen atom in a five-membered ring.

Properties

CAS No. |

116139-23-2 |

|---|---|

Molecular Formula |

C6H7NO2 |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

1-(5-methyl-1,3-oxazol-2-yl)ethanone |

InChI |

InChI=1S/C6H7NO2/c1-4-3-7-6(9-4)5(2)8/h3H,1-2H3 |

InChI Key |

JIAUNLURFCBFPX-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(O1)C(=O)C |

Canonical SMILES |

CC1=CN=C(O1)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Heterocyclic Analogs

1-(4-Methyloxazol-2-yl)ethanone

This isomer features a methyl group at the 4-position of the oxazole ring instead of the 5-position. Despite identical molecular formulas (C₆H₇NO₂) and molecular weights (125.13 g/mol), the substitution pattern alters electronic distribution and steric effects. For example, the 4-methyl group may hinder electrophilic substitution at the 5-position compared to the target compound .

Thiazole and Oxadiazole Derivatives

- 1-(5-Methylthiazol-4-yl)ethanone (CAS: 1368187-44-3): Replacing the oxazole’s oxygen with sulfur (thiazole) increases molecular weight (141.19 g/mol) and polarizability.

- 1-(5-Aryl-2-thiophenyl-oxadiazol-3-yl)ethanone derivatives: Oxadiazole-based analogs (e.g., compound 7d in ) incorporate additional nitrogen atoms and aryl/thiophene substituents. These modifications increase planarity and conjugation, which are critical for anticancer activity (e.g., MCF7 cell line inhibition) .

Functional Group Modifications

Acetylated Oxadiazoles

Compounds like 1-(5-(2-chlorophenyl)-2-thioxo-oxadiazol-3-yl)ethanone (IdA, ) feature a thioxo group (C=S) instead of oxazole’s oxygen. The thioxo group enhances hydrogen-bonding capacity and metabolic stability.

Pyrazole- and Triazole-Substituted Derivatives

- 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-oxadiazol-3-yl)ethanone (e.g., compound 4d, ): Incorporation of pyrazole and aryl groups increases molecular weight (300.31 g/mol) and introduces multiple hydrogen-bonding sites. IR spectra show distinct C=O stretches at 1705 cm⁻¹, comparable to acetylated oxazoles .

- α-Azole Ketones (): Compounds like 1-(benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone demonstrate how fused aromatic systems (benzofuran) and triazole substituents enhance microbiological reduction efficiency, a property less explored in oxazole derivatives .

Anticancer Activity

- 1-{5-[2-(4-Fluorophenyl)pyridin-3-yl]-2-thiophenyl-oxadiazol-3-yl}ethanone (7d): Exhibits significant activity against MCF7 breast cancer cells (IC₅₀ comparable to 5-fluorouracil). Fluorine substitution improves lipophilicity and membrane permeability, a strategy applicable to oxazole derivatives .

- 1-(5-Methylthiazol-4-yl)ethanone: Thiazole-based analogs are often prioritized in drug discovery due to sulfur’s role in modulating cytochrome P450 interactions, though specific data for this compound are unavailable .

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.